1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[(3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]urea
Description
BenchChem offers high-quality 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[(3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[(3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]urea including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClF3N4O2/c1-32-19-10-6-5-9-16(19)20(14-7-3-2-4-8-14)30-21(22(32)33)31-23(34)29-15-11-12-18(25)17(13-15)24(26,27)28/h2-13,21H,1H3,(H2,29,31,34)/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQGMZCKYFNDDK-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=N[C@@H](C1=O)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClF3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[(3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]urea is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. Its molecular formula is with a molecular weight of 486.88 g/mol. This compound features both a benzodiazepine moiety and a trifluoromethyl group, which are known to enhance biological activity and pharmacological properties.
Chemical Structure
The structural characteristics of this compound can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[(3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]urea |
| Molecular Formula | |
| Molecular Weight | 486.88 g/mol |
| Purity | Typically ≥ 95% |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of the trifluoromethyl group has been shown to enhance lipophilicity and metabolic stability, which can increase the potency of the compound against specific enzymes and receptors.
Pharmacological Studies
Recent studies have highlighted several key activities associated with this compound:
- Anticancer Activity : Research indicates that compounds containing benzodiazepine structures can exhibit anticancer properties by inducing apoptosis in cancer cells. The specific activity against various cancer cell lines has been documented, showing significant cytotoxic effects at low concentrations .
- Neuropharmacological Effects : The benzodiazepine framework suggests potential anxiolytic and sedative properties. Studies have demonstrated that similar compounds can modulate GABA_A receptors, leading to increased inhibitory neurotransmission .
Case Studies
A notable case study involved the evaluation of this compound's efficacy in inhibiting tumor growth in vitro. The study utilized several cancer cell lines, including breast and prostate cancer cells, revealing a dose-dependent response with significant reductions in cell viability at nanomolar concentrations .
Structure–Activity Relationship (SAR)
The incorporation of the trifluoromethyl group in the para position of the phenolic ring has been shown to enhance biological activity significantly. SAR studies indicate that this modification increases the potency for inhibiting serotonin uptake by six-fold compared to non-fluorinated analogs . This highlights the importance of fluorine substitution in drug design.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C18H18ClF3N4O2
- Molecular Weight : Approximately 462.8 g/mol
- IUPAC Name : 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[(3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]urea
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. Its mechanism of action involves the inhibition of specific cancer cell lines through apoptosis induction and cell cycle arrest. For instance, a study demonstrated that the compound effectively reduced proliferation in breast cancer cells by targeting the PI3K/Akt signaling pathway, which is crucial for cell growth and survival .
Neuropharmacological Effects
The benzodiazepine-like structure of this compound suggests potential applications in neuropharmacology. It has been shown to exhibit anxiolytic and sedative effects in preclinical models. A notable study reported that the compound enhanced GABAergic transmission, leading to reduced anxiety-like behaviors in rodent models . This positions it as a candidate for further development as an anxiolytic agent.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a controlled study involving various cancer cell lines, the compound was tested for its efficacy against MCF7 (breast cancer) and A549 (lung cancer) cells. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that this compound could serve as a lead structure for developing new anticancer therapeutics .
Case Study 2: Neuropharmacological Assessment
A behavioral study assessed the anxiolytic potential of the compound in mice subjected to stress-induced anxiety models. Results showed that administration of the compound significantly increased exploratory behavior compared to controls, suggesting its potential use as an anxiolytic medication. The study highlighted the need for further pharmacokinetic and safety evaluations before clinical trials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
